molecular formula C10H17NO2 B14363917 3-Cyclohexyl-5-methyl-1,3-oxazolidin-2-one CAS No. 96014-95-8

3-Cyclohexyl-5-methyl-1,3-oxazolidin-2-one

Cat. No.: B14363917
CAS No.: 96014-95-8
M. Wt: 183.25 g/mol
InChI Key: BTXOZMNXOFITKW-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. The cyclohexyl and methyl groups attached to the ring provide unique steric and electronic properties, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-5-methyl-1,3-oxazolidin-2-one typically involves the reaction of cyclohexylamine with an appropriate carbonyl compound, followed by cyclization. One common method includes the reaction of cyclohexylamine with methyl glyoxalate to form an intermediate, which then undergoes cyclization to yield the desired oxazolidinone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-5-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

3-Cyclohexyl-5-methyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby preventing the formation of peptide bonds. This mechanism is similar to that of other oxazolidinone compounds, which are known to exhibit antibacterial activity .

Comparison with Similar Compounds

  • 5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one
  • 3-cyclohexyl-5-phenyl-1,3-oxazolidin-2-one
  • 5-Methyl-3-vinyl-2-oxazolidinone

Comparison: Compared to these similar compounds, 3-Cyclohexyl-5-methyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary .

Properties

CAS No.

96014-95-8

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

3-cyclohexyl-5-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H17NO2/c1-8-7-11(10(12)13-8)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3

InChI Key

BTXOZMNXOFITKW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)O1)C2CCCCC2

Origin of Product

United States

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